Cas no 1342846-63-2 (1-bromo-2-(octan-2-yloxy)cyclopentane)
1-bromo-2-(octan-2-yloxy)cyclopentane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-(octan-2-yloxy)cyclopentane
- Cyclopentane, 1-bromo-2-[(1-methylheptyl)oxy]-
- CS-0278938
- EN300-1133470
- 1342846-63-2
- AKOS012783014
-
- Inchi: 1S/C13H25BrO/c1-3-4-5-6-8-11(2)15-13-10-7-9-12(13)14/h11-13H,3-10H2,1-2H3
- InChI Key: PEYYWGGZCGGBFA-UHFFFAOYSA-N
- SMILES: C1(Br)CCCC1OC(C)CCCCCC
Computed Properties
- Exact Mass: 276.10888g/mol
- Monoisotopic Mass: 276.10888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.12±0.1 g/cm3(Predicted)
- Boiling Point: 303.0±35.0 °C(Predicted)
1-bromo-2-(octan-2-yloxy)cyclopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133470-0.05g |
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| Enamine | EN300-1133470-0.1g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
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| Enamine | EN300-1133470-0.25g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1133470-0.5g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1133470-1.0g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
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$884.0 | 2023-06-09 | ||
| Enamine | EN300-1133470-2.5g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1133470-5.0g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 5g |
$2566.0 | 2023-06-09 | ||
| Enamine | EN300-1133470-10.0g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1133470-1g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
1342846-63-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1133470-5g |
1-bromo-2-(octan-2-yloxy)cyclopentane |
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1-bromo-2-(octan-2-yloxy)cyclopentane Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-bromo-2-(octan-2-yloxy)cyclopentane
Recent Advances in the Study of 1-Bromo-2-(octan-2-yloxy)cyclopentane (CAS: 1342846-63-2) in Chemical Biology and Pharmaceutical Research
The compound 1-bromo-2-(octan-2-yloxy)cyclopentane (CAS: 1342846-63-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique brominated cyclopentane structure with an octyloxy substituent, has shown promising potential in various applications, including drug discovery, chemical synthesis, and material science. Recent studies have focused on its synthesis, reactivity, and biological activities, providing new insights into its utility as a versatile intermediate or active pharmaceutical ingredient (API).
One of the key areas of interest is the compound's role in the synthesis of complex organic molecules. Researchers have demonstrated that 1-bromo-2-(octan-2-yloxy)cyclopentane can serve as a valuable building block in the construction of cyclopentane-based scaffolds, which are prevalent in many biologically active compounds. Its bromine moiety offers a reactive site for further functionalization, enabling the introduction of diverse pharmacophores. Recent publications highlight its use in cross-coupling reactions, nucleophilic substitutions, and ring-opening transformations, underscoring its synthetic versatility.
In addition to its synthetic applications, 1-bromo-2-(octan-2-yloxy)cyclopentane has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound exhibit moderate antimicrobial and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this molecule displayed inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings open new avenues for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
Another notable aspect of this compound is its potential application in drug delivery systems. Due to its lipophilic nature, 1-bromo-2-(octan-2-yloxy)cyclopentane has been explored as a component in lipid-based formulations designed to enhance the solubility and bioavailability of poorly water-soluble drugs. Recent research has demonstrated its utility in the development of nanoemulsions and micellar systems, which could improve the therapeutic efficacy of various drugs. These advancements are particularly relevant for the formulation of anticancer and antiviral agents, where solubility issues often limit clinical success.
Despite these promising developments, challenges remain in the large-scale production and optimization of 1-bromo-2-(octan-2-yloxy)cyclopentane. Current synthetic routes often involve multi-step processes with moderate yields, prompting researchers to explore more efficient methodologies. Recent efforts have focused on catalytic approaches and green chemistry principles to streamline production and reduce environmental impact. For example, a 2024 study in Organic Process Research & Development described a novel palladium-catalyzed bromination strategy that significantly improved the yield and purity of the compound.
In conclusion, 1-bromo-2-(octan-2-yloxy)cyclopentane (CAS: 1342846-63-2) represents a compound of growing importance in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a potential bioactive molecule underscores its versatility. Future research should focus on optimizing its synthesis, expanding its biological applications, and exploring its mechanisms of action. As the field progresses, this compound may well become a cornerstone in the development of new therapeutic agents and advanced drug delivery systems.
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